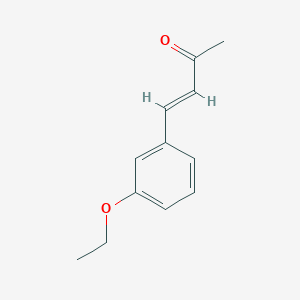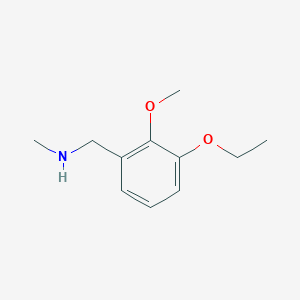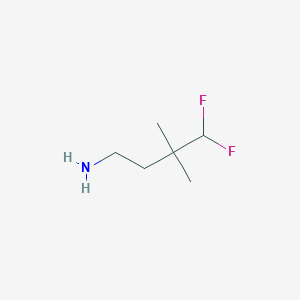
(r)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is characterized by the presence of an amino group, a hydroxyl group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-phenoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3-phenoxybenzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is used as a building block for the synthesis of various complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
作用機序
The mechanism of action of ®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The phenoxyphenyl moiety contributes to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
(s)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-2-(4-phenoxyphenyl)ethan-1-ol: A structural isomer with variations in the position of the phenoxy group.
2-Amino-2-(3-methoxyphenyl)ethan-1-ol: A derivative with a methoxy group instead of a phenoxy group.
Uniqueness
®-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomers and structural isomers. Its versatility in various chemical reactions and applications further highlights its significance in scientific research and industrial applications.
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2/t14-/m0/s1 |
InChIキー |
VHTXXANHTMMDDV-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@H](CO)N |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



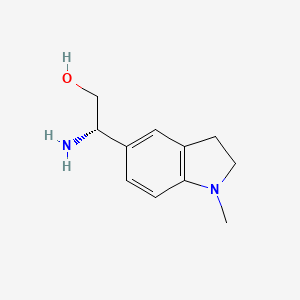
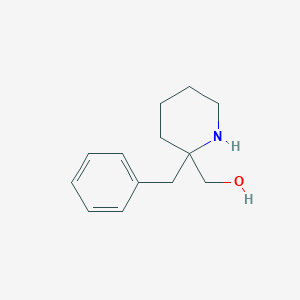
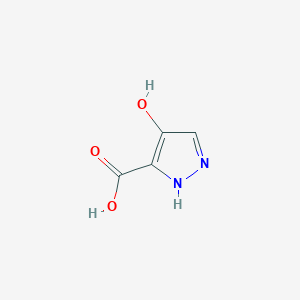
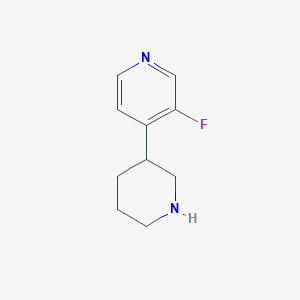
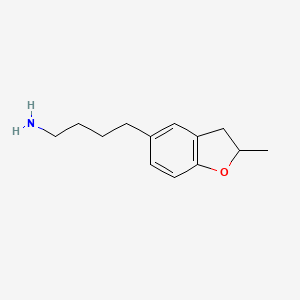


![2-[3-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B13609527.png)


